N-Methyl-4-[(3S)-pyrrolidinyloxy]benzamide
Description
N-Methyl-4-[(3S)-pyrrolidinyloxy]benzamide is a benzamide derivative characterized by a methyl-substituted amide group at the benzamide nitrogen and a (3S)-pyrrolidinyloxy moiety at the para position of the benzene ring. This compound belongs to a broader class of benzamidomethyl derivatives, which are widely studied for their applications in medicinal chemistry, including prodrug design, neuroleptics, and intermediates for bioactive molecules . The stereochemistry of the pyrrolidine ring (3S configuration) may influence its binding affinity to biological targets, while the methyl group on the amide nitrogen modulates lipophilicity and metabolic stability.
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
N-methyl-4-pyrrolidin-1-yloxybenzamide |
InChI |
InChI=1S/C12H16N2O2/c1-13-12(15)10-4-6-11(7-5-10)16-14-8-2-3-9-14/h4-7H,2-3,8-9H2,1H3,(H,13,15) |
InChI Key |
DXNMECUNUZEAGO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)ON2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-4-(PYRROLIDIN-1-YLOXY)BENZAMIDE typically involves the reaction of 4-hydroxybenzamide with N-methylpyrrolidine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for N-METHYL-4-(PYRROLIDIN-1-YLOXY)BENZAMIDE may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-METHYL-4-(PYRROLIDIN-1-YLOXY)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide core allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogen atoms or other functional groups on the aromatic ring.
Scientific Research Applications
Chemical Properties and Structure
N-Methyl-4-[(3S)-pyrrolidinyloxy]benzamide is characterized by a benzamide structure with a pyrrolidine moiety. Its molecular formula is , and it exhibits a molecular weight of approximately 204.27 g/mol. The compound's structure allows it to interact with biological targets effectively, making it suitable for various applications.
Antagonists and Agonists
This compound has been studied for its role as a modulator of G-protein-coupled receptors (GPCRs). Specifically, it has shown promise as an agonist for the GPR40 receptor, which is implicated in insulin secretion and glucose metabolism. This makes it a potential candidate for treating metabolic disorders such as type 2 diabetes mellitus and obesity .
Kinase Inhibition
Research indicates that derivatives of this compound may act as inhibitors of specific kinases involved in cancer progression. For instance, studies have shown that similar compounds can inhibit RIP1 kinase, which is associated with inflammatory responses and cell death pathways . The modulation of such pathways could lead to novel therapeutic strategies for cancer treatment.
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. By modulating neurotransmitter systems, particularly those involving dopamine and serotonin, this compound may have applications in treating neurodegenerative diseases like Parkinson’s disease and Alzheimer’s disease .
Insulin Sensitivity Enhancement
As an agonist of the GPR40 receptor, this compound may enhance insulin sensitivity and promote better glycemic control in diabetic patients. Its ability to increase incretin levels could provide a dual approach in managing blood sugar levels while also addressing obesity-related complications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on GPR40 Agonists | Evaluated the effects of this compound on insulin secretion | Showed significant enhancement of insulin release in vitro |
| Kinase Inhibition Research | Investigated the compound's effect on RIP1 kinase | Demonstrated potential for reducing inflammation and preventing cell apoptosis |
| Neuroprotective Study | Assessed the neuroprotective effects against oxidative stress | Indicated reduced neuronal cell death in models of neurodegeneration |
Mechanism of Action
The mechanism of action of N-METHYL-4-(PYRROLIDIN-1-YLOXY)BENZAMIDE involves its interaction with specific molecular targets. The pyrrolidin-1-yloxy group can enhance binding affinity to certain receptors or enzymes, modulating their activity. The compound may influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Alkyl Chain Variations: N-Propyl-4-[(3S)-Pyrrolidinyloxy]Benzamide
A closely related analog, N-Propyl-4-[(3S)-pyrrolidinyloxy]benzamide (), differs only in the alkyl substituent on the amide nitrogen (propyl vs. methyl). Key comparisons include:
- Metabolic Stability : Longer alkyl chains (e.g., propyl) may undergo faster oxidative metabolism via cytochrome P450 enzymes compared to methyl groups.
- Synthetic Utility : Propyl derivatives are often intermediates in synthesizing chiral building blocks for carbapenems, as seen in related benzamidomethyl esters .
Table 1: Alkyl-Substituted Analogs
| Compound | Alkyl Group | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|
| N-Methyl-4-[(3S)-pyrrolidinyloxy]benzamide | Methyl | ~264.3 | Potential neuroleptic, prodrug |
| N-Propyl-4-[(3S)-pyrrolidinyloxy]benzamide | Propyl | ~306.4 | Intermediate for carbapenems |
Substituent Variations on the Benzamide Ring
Fluorinated Derivatives
Example 53 () features a fluorinated chromen-4-one group and an isopropyl substituent. Fluorination typically enhances metabolic stability and bioavailability due to reduced susceptibility to enzymatic degradation.
Methoxy and Piperazine Derivatives
The compound N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide () incorporates a trifluoromethylpyridinyl group and a piperazine ring. These substituents introduce strong electron-withdrawing effects and basic nitrogen atoms, which may improve CNS penetration compared to the target compound’s pyrrolidinyloxy group .
Comparison with Functional Analogs
Neuroleptic Benzamide Derivatives
Benzamide derivatives like amisulpride , tiapride , and sulpiride () share structural similarities with the target compound. These neuroleptics act as dopamine D2/D3 receptor antagonists. Key differences include:
- Substituent Positioning : The target compound’s pyrrolidinyloxy group may confer unique steric interactions compared to the sulfonyl or alkylamine groups in clinical neuroleptics.
- Metabolism : Sulpiride undergoes extensive hepatic metabolism, whereas the methyl group in the target compound might reduce first-pass effects .
Table 2: Functional Analogs in Neuropharmacology
| Compound | Key Substituents | Receptor Affinity | Clinical Use |
|---|---|---|---|
| This compound | (3S)-pyrrolidinyloxy, methyl | Not yet characterized | Research phase |
| Amisulpride | Methoxyethylsulfonyl group | D2/D3 antagonist | Schizophrenia |
| Sulpiride | Ethylsulfonyl group | D2/D3 antagonist | Gastrointestinal disorders |
Biological Activity
N-Methyl-4-[(3S)-pyrrolidinyloxy]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SARs), and relevant case studies.
Synthesis and Characterization
This compound can be synthesized through a multi-step process involving the alkylation of 4-hydroxybenzamide followed by the introduction of the pyrrolidine moiety. Characterization of the compound is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzamide derivatives, including this compound. In vitro assays have shown that related compounds exhibit significant inhibitory effects against various cancer cell lines. For instance, derivatives with similar structures have demonstrated IC50 values in the low micromolar range against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 | TBD |
| This compound | HeLa | TBD |
| This compound | MCF-7 | TBD |
The mechanism of action for benzamide derivatives often involves the inhibition of key signaling pathways associated with cancer progression. For instance, some studies suggest that these compounds may inhibit c-Met kinase activity, leading to reduced cell proliferation and increased apoptosis in cancer cells . Further research is needed to elucidate the precise mechanisms for this compound.
Neuroprotective Effects
Another area of interest is the neuroprotective activity of similar benzamide derivatives. Research indicates that compounds designed to inhibit c-Abl kinase can provide neuroprotection in models of neurodegenerative diseases such as Parkinson's disease . While specific data on this compound is limited, its structural similarities suggest potential for similar effects.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzamides. Modifications at various positions on the benzene ring or within the pyrrolidine structure can significantly impact potency and selectivity. For example, introducing electron-donating or electron-withdrawing groups can enhance binding affinity to target proteins or alter pharmacokinetic properties .
Case Studies
Case studies provide valuable insights into the real-world applications and efficacy of compounds like this compound. For instance, a study examining a series of related benzamides showed promising results in animal models for both anticancer and neuroprotective activities. These studies often involve longitudinal assessments to evaluate therapeutic outcomes over time .
Q & A
Q. How can researchers optimize the synthesis of N-methyl-4-[(3S)-pyrrolidinyloxy]benzamide to improve yield and purity?
Methodological Answer:
- Reaction Conditions: Use ice-bath conditions (0–5°C) during coupling steps to minimize side reactions, as demonstrated in analogous benzamide syntheses involving O-benzyl hydroxylamine and acyl chlorides .
- Purification: Employ column chromatography with optimized solvent gradients (e.g., chloroform:methanol 3:1 v/v) to isolate intermediates, as seen in related pyrrolidine-containing compounds .
- Scale-Up Considerations: Avoid long-term storage of intermediates due to thermal instability; proceed immediately to subsequent steps to prevent decomposition .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm stereochemistry at the (3S)-pyrrolidinyloxy moiety and assess regioselectivity .
- High-Performance Liquid Chromatography (HPLC): Monitor reaction progress and final purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
- Differential Scanning Calorimetry (DSC): Test thermal stability of the final compound, as decomposition events are common in structurally related amides .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
- Mechanistic Profiling: Conduct kinase inhibition assays (e.g., PI3Kα/mTOR) to verify target specificity, as conflicting activity may arise from off-target effects in structurally similar inhibitors .
- Metabolite Identification: Use high-resolution mass spectrometry (HRMS) to detect in vivo metabolites that may interfere with activity measurements, as shown in studies of related benzamide-based therapeutics .
- Batch Consistency Analysis: Compare synthetic batches using X-ray crystallography or chiral HPLC to rule out enantiomeric impurities affecting biological results .
Q. What experimental strategies mitigate the instability of this compound under ambient conditions?
Methodological Answer:
- Storage Protocols: Store the compound under inert gas (argon or nitrogen) at –20°C in amber vials to prevent light- and oxygen-induced degradation .
- Stabilizing Additives: Co-formulate with antioxidants (e.g., ascorbic acid) or lyophilize with cryoprotectants (e.g., trehalose) for long-term stability in aqueous buffers .
- Real-Time Stability Monitoring: Implement forced degradation studies (e.g., 40°C/75% relative humidity) to identify degradation pathways using LC-MS/MS .
Q. How can researchers validate the stereochemical integrity of the (3S)-pyrrolidinyloxy group during derivatization?
Methodological Answer:
- Chiral Derivatization: Use (R)- or (S)-Mosher’s acid chloride to convert the pyrrolidine moiety into diastereomers for enantiomeric excess determination via -NMR .
- Circular Dichroism (CD): Compare experimental CD spectra with computational predictions (e.g., time-dependent density functional theory) to confirm absolute configuration .
- X-ray Crystallography: Resolve crystal structures of co-crystallized derivatives (e.g., with target proteins) to unambiguously assign stereochemistry .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported mutagenicity data for this compound analogs?
Methodological Answer:
- Ames Test Optimization: Perform Ames II assays with metabolic activation (S9 liver homogenate) to assess mutagenicity under physiologically relevant conditions, as mutagenic potential varies widely among anomeric amides .
- Structure-Activity Relationship (SAR) Studies: Compare mutagenicity profiles of analogs with modified pyrrolidine or benzamide groups to isolate toxicophores .
- Computational Toxicology: Use QSAR models (e.g., Derek Nexus) to predict mutagenicity and prioritize low-risk derivatives for synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
